3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a triazolo-pyrazine derivative featuring a thiophene ring at the 3-position. The compound belongs to a class of nitrogen-rich heterocycles known for their pharmacological relevance, particularly as intermediates in drug development. Its structure combines a bicyclic triazolo-pyrazine core with a sulfur-containing thiophene substituent, which may enhance electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
3-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.ClH/c1-2-7(14-5-1)9-12-11-8-6-10-3-4-13(8)9;/h1-2,5,10H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLAUPNHYZYWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CS3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel–Crafts Alkylation
Thiophene derivatives can be introduced via Friedel–Crafts alkylation using AlCl₃ as a catalyst. This method avoids palladium dependency but requires stringent temperature control (−5°C to 0°C) to prevent side reactions.
Procedure :
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React 5,6,7,8-tetrahydro-[1,2,]triazolo[4,3-a]pyrazine with thiophene-2-carbonyl chloride in chlorobenzene at −5°C.
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Quench with cold ammonium hydroxide (24–27%) and extract with dichloromethane.
Advantages :
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No transition metal catalysts required.
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High regioselectivity for the thiophen-2-yl position.
Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular route to install the triazole ring while incorporating thiophene units.
Protocol :
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Synthesize a propargyl-functionalized pyrazine intermediate.
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React with 2-azidothiophene in the presence of Cu(I) (e.g., CuBr, TBTA ligand) at 25°C.
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Isolate the product via column chromatography (silica gel, CH₂Cl₂/MeOH).
Challenges :
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Requires azide handling precautions.
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Moderate yields (60–70%) due to competing side reactions.
Optimization of Hydrochloride Salt Formation
The hydrochloride salt is critical for pharmaceutical applicability. Key considerations include:
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Solvent Selection : Ethanol/MTBE mixtures prevent solvate formation.
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Stoichiometry : Excess HCl gas ensures complete protonation of the triazole nitrogen.
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Crystallization : Slow cooling (−15°C overnight) yields monoclinic crystals suitable for X-ray diffraction analysis.
Purification Data :
| Step | Purity Before | Purity After |
|---|---|---|
| Recrystallization | 93.3% | 99.3% |
| Salt Formation | 98.5% | 99.8% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Pd/C-Catalyzed Coupling | 85 | 99.3 | High | $$$ |
| Friedel–Crafts | 72 | 98.7 | Moderate | $$ |
| CuAAC | 65 | 97.9 | Low | $$$$ |
Recommendations :
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Industrial Scale : Pd/C-catalyzed coupling offers the best balance of yield and purity.
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Lab Scale : Friedel–Crafts alkylation reduces metal contamination risks.
Characterization and Quality Control
Spectroscopic Data :
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¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (dd, J = 5.1 Hz, 1H, thiophene), 4.20 (m, 2H, pyrazine), 3.75 (m, 2H, pyrazine).
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HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA/MeCN gradient).
Impurity Profiling :
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Major impurities include unreacted 2-chloropyrazine (<0.1%) and des-thiophene byproducts (<0.5%).
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Amines, halides
Major Products Formed:
Oxidation: Thiophene derivatives with increased oxidation states
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
Substituent Effects on Reactivity and Bioactivity
- Thiophen-2-yl Group : The sulfur atom in the thiophene ring may improve metabolic stability and influence π-π stacking interactions in protein binding, though direct evidence is lacking.
- Trifluoromethyl Group : Electron-withdrawing nature enhances metabolic resistance and bioavailability. This substituent is critical in sitagliptin for DPP-4 inhibition .
- Methyl Group : Simplifies the structure, reducing steric hindrance and cost of synthesis, but may limit pharmacological potency .
Stability and Purity Challenges
Biological Activity
3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its antibacterial and anticancer properties, supported by relevant data and research findings.
- Molecular Formula : C9H11ClN4S
- Molecular Weight : 242.73 g/mol
- CAS Number : 2468445-60-3
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, a series of derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains of bacteria. The compound this compound was included in these evaluations.
- Key Findings :
- The compound showed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
- The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 16 to 32 µg/mL, comparable to standard antibiotics like ampicillin .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | 32 | 16 |
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been investigated. In particular, studies focusing on cell lines such as HCT-116 and HT-29 have reported promising results.
- Key Findings :
- One study indicated that derivatives similar to this compound showed significant antiproliferative effects with IC50 values ranging from 6.58 to 11.10 µM against HT-29 cells.
- Mechanistic studies revealed that these compounds can induce apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | 6.58 - 11.10 | Apoptosis via mitochondrial pathway |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications in the molecular structure significantly impact the biological activity of triazolo[4,3-a]pyrazine derivatives. For example:
- The introduction of electron-donating groups at specific positions enhances antibacterial activity.
- The presence of aliphatic chains increases lipophilicity and cell permeability.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride?
The synthesis typically involves cyclocondensation of thiophene-containing precursors with hydrazine derivatives. For example:
- Step 1 : React 2-thiophenecarboxaldehyde with hydrazine to form a hydrazone intermediate.
- Step 2 : Cyclize the intermediate with a pyrazine derivative (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) under acidic conditions.
- Step 3 : Purify via recrystallization or column chromatography and isolate the hydrochloride salt .
Key considerations : Monitor reaction progress using TLC or HPLC to avoid over-cyclization.
Basic: What analytical techniques are essential for characterizing this compound?
Core methods include:
- NMR spectroscopy (¹H/¹³C) to confirm the triazolo-pyrazine core and thiophene substituents.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve structural ambiguities (e.g., regiochemistry of the thiophene ring) .
- HPLC purity analysis (≥95% purity is typical for research-grade material) .
Basic: How should this compound be stored to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Avoid prolonged exposure to light, moisture, or high temperatures (>40°C), as the triazolo ring may degrade .
Validation : Periodically test stability via HPLC to detect decomposition products.
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalysis : Use Pd/C or CuI to accelerate cyclization steps (reported yield improvements from 45% to 68% in analogous triazolo-pyrazines) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for similar heterocycles .
Advanced: How do structural modifications (e.g., fluorination) impact bioactivity?
- Fluorine substitution at the thiophene or triazolo ring enhances metabolic stability and binding affinity. For example:
- Methodological approach : Use SAR studies with systematic substitutions (e.g., Cl, CF₃, OCH₃) and evaluate via in vitro enzyme assays .
Advanced: How to resolve contradictions in reported solubility data?
- Issue : Discrepancies in solubility (e.g., chloroform vs. methanol) may arise from polymorphic forms or impurities.
- Resolution :
Advanced: What strategies mitigate impurities during synthesis?
- Common impurities : Unreacted hydrazine intermediates or oxidized thiophene byproducts.
- Mitigation :
- Analytical QC : Implement LC-MS to track impurities at ≤0.1% thresholds .
Advanced: How to design in vitro assays for evaluating this compound’s mechanism of action?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., sitagliptin-like activity for triazolo-pyrazines) .
- Assay design :
Advanced: How to address low reproducibility in biological activity studies?
- Root causes : Batch-to-batch variability in compound purity or residual solvents.
- Solutions :
Advanced: What computational tools predict this compound’s ADME properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
